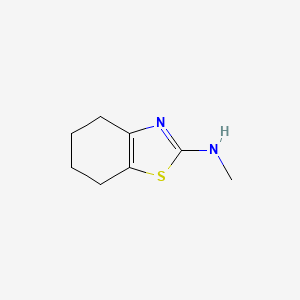

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (MTBA) is an organic compound with a molecular formula of C8H13N2S. It is an amine derivative of the benzothiazole group, and is a white crystalline solid. MTBA has been used in a variety of scientific research applications, including drug research and development, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Solution-phase Synthesis

The compound has been utilized in the synthesis of complex peptides, highlighting its role in enabling efficient coupling and methylation steps for peptide assembly. The research demonstrated the synthesis of a hindered tetrapeptide subunit, showcasing the versatility of N-methylated amino acids in peptide chemistry (Vedejs & Kongkittingam, 2000).

Novel Dilithiation Approach

Innovations in synthetic chemistry involving the compound led to the creation of benzothiazine derivatives through directed ortho-lithiation, showcasing the utility of the compound in synthesizing novel heterocyclic structures with potential biological activities (Katritzky, Xu, & Jain, 2002).

Biological Applications

Antimicrobial and Anticancer Activities

Derivatives of the compound have been synthesized with significant antimicrobial and anticancer properties, demonstrating the compound's potential as a scaffold for developing therapeutic agents. Studies showed that certain benzothiazole derivatives containing benzimidazole and imidazoline moieties possess potent antibacterial and anticancer activities, highlighting the compound's relevance in medicinal chemistry (Chaudhary et al., 2011).

Fluorescent and Colorimetric Probe Development

The compound's derivatives have also been explored for their utility in creating fluorescent and colorimetric pH probes. This application underlines the compound's versatility in developing sensors for biological and environmental monitoring (Diana et al., 2020).

Corrosion Inhibition

Corrosion Inhibition Studies

Research has identified benzothiazole derivatives as effective corrosion inhibitors, showcasing the compound's utility beyond biomedical applications. Studies have indicated these derivatives' efficacy in protecting metals against corrosion, thus extending their application to materials science and engineering (Nayak & Bhat, 2023).

Propriétés

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHSFIGAKBKWFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396744 |

Source

|

| Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

CAS RN |

40534-18-7 |

Source

|

| Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)imino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyprop-1-en-1-amine](/img/structure/B1350706.png)

![3-[2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1350707.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)

![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B1350746.png)

![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)

![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)